molecular formula C23H24N2O6 B6316587 Alloc-Aeg(Fmoc)-OH CAS No. 570383-98-1

Alloc-Aeg(Fmoc)-OH

Cat. No. B6316587
CAS RN: 570383-98-1
M. Wt: 424.4 g/mol
InChI Key: JDZYFTKZRREYHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Alloc-Aeg(Fmoc)-OH” is not provided in the available resources .


Chemical Reactions Analysis

Specific information about the chemical reactions involving “Alloc-Aeg(Fmoc)-OH” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Alloc-Aeg(Fmoc)-OH” are not provided in the available resources .

Scientific Research Applications

Modular Approach for Diverse Molecule Synthesis

Alloc-Aeg(Fmoc)-OH, also known as N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid, serves as a scaffold for synthesizing diverse organic molecules. In a study, it was utilized in a multipin solid-phase synthesis approach, allowing the rapid preparation of model acyl trimers by sequential coupling and acylation processes (Valerio, Bray, & Stewart, 2009).

Improved Reagents for Fmoc and Alloc Protecting Groups

Alloc-Aeg(Fmoc)-OH is involved in the introduction of Fmoc and Alloc protecting groups, essential in peptide chemistry for orthogonal protection strategies. New Fmoc/Alloc-oxime reagents have been developed, offering high reactivity and purity, significantly minimizing side reactions and contaminant formation during the introduction of these protecting groups (Khattab, Subirós‐Funosas, El‐Faham, & Albericio, 2010).

Solid-Phase Peptide Synthesis (SPPS)

Alloc-Aeg(Fmoc)-OH is applied in the synthesis of protected norcysteines compatible with Fmoc-strategy in solid-phase peptide synthesis. Specific protections like N-Alloc and S-Tmob of norcysteine (Ncy) were preferred for their compatibility and efficiency in peptide coupling reactions (Samant & Rivier, 2007).

Antibacterial Composite Materials

The usage of Alloc-Aeg(Fmoc)-OH-related compounds extends to the field of biomedical materials. Studies on the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, like Fmoc-pentafluoro-l-phenylalanine-OH, show significant potential. These nanoassemblies can inhibit bacterial growth and are integrated into composite materials for biomedical applications without compromising mechanical and optical properties (Schnaider et al., 2019).

Peptide Nucleic Acid (PNA) Synthesis

Alloc-Aeg(Fmoc)-OH and related compounds are integral in the synthesis of peptide nucleic acid (PNA) backbones, serving as key intermediates. Improved access and synthesis routes to these molecules facilitate research into the chemical properties and applications of nucleobase-modified PNA, opening doors for novel investigations in this domain (Feagin, Shah, & Heemstra, 2012).

Mechanism of Action

The mechanism of action of “Alloc-Aeg(Fmoc)-OH” is not provided in the available resources .

Safety and Hazards

Specific safety and hazard information for “Alloc-Aeg(Fmoc)-OH” is not available .

Future Directions

Future directions for the study or application of “Alloc-Aeg(Fmoc)-OH” are not provided in the available resources .

properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-prop-2-enoxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-23(29)25(14-21(26)27)12-11-24-22(28)31-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZYFTKZRREYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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